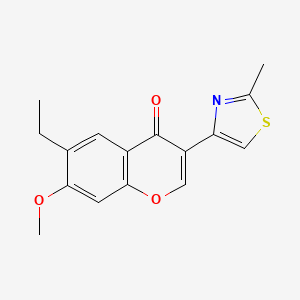
Chromone, 6-ethyl-7-methoxy-3-(2-methyl-4-thiazolyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromone, 6-ethyl-7-methoxy-3-(2-methyl-4-thiazolyl)- is a heterocyclic compound that belongs to the chromone family. Chromones are known for their diverse biological activities and are considered privileged structures in drug discovery . The unique structure of this compound, with its ethyl, methoxy, and thiazolyl substituents, contributes to its distinct chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of chromone derivatives, including Chromone, 6-ethyl-7-methoxy-3-(2-methyl-4-thiazolyl)-, often involves multi-step reactions. One common method is the Vilsmeier-Haack reaction, which is used to form the chromone core .
Industrial Production Methods
Industrial production of chromone derivatives typically involves optimizing the synthetic routes for scalability and cost-effectiveness. Green chemistry approaches, such as using microwave and ultrasound irradiation, solvent-free reactions, and reactions in aqueous media, are increasingly being adopted to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Chromone, 6-ethyl-7-methoxy-3-(2-methyl-4-thiazolyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups within the molecule.
Substitution: Commonly used to introduce or replace substituents on the chromone core.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve the use of catalysts like palladium in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield chromone derivatives with additional hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups .
Wissenschaftliche Forschungsanwendungen
Chromone, 6-ethyl-7-methoxy-3-(2-methyl-4-thiazolyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial, antioxidant, and anti-inflammatory agent.
Medicine: Investigated for its anticancer and antiviral properties.
Industry: Utilized in the production of pigments, cosmetics, and laser dyes.
Wirkmechanismus
The mechanism of action of Chromone, 6-ethyl-7-methoxy-3-(2-methyl-4-thiazolyl)- involves its interaction with various molecular targets and pathways. It can bind to specific receptors or enzymes, modulating their activity. For instance, chromone derivatives have been shown to inhibit certain kinases and enzymes involved in inflammatory and cancer pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-chloro-2-(2-quinolyl)chromone
- 2-styrylchromone analogs
- 6-methoxy-2-(4-methoxyphenyl)chroman-4-one
Uniqueness
Chromone, 6-ethyl-7-methoxy-3-(2-methyl-4-thiazolyl)- stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. Its thiazolyl group, in particular, is not commonly found in other chromone derivatives, making it a valuable compound for further research and development .
Eigenschaften
CAS-Nummer |
74527-41-6 |
|---|---|
Molekularformel |
C16H15NO3S |
Molekulargewicht |
301.4 g/mol |
IUPAC-Name |
6-ethyl-7-methoxy-3-(2-methyl-1,3-thiazol-4-yl)chromen-4-one |
InChI |
InChI=1S/C16H15NO3S/c1-4-10-5-11-15(6-14(10)19-3)20-7-12(16(11)18)13-8-21-9(2)17-13/h5-8H,4H2,1-3H3 |
InChI-Schlüssel |
GVYXPRZGYPAJGG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=C(C=C1OC)OC=C(C2=O)C3=CSC(=N3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















